molecular formula C15H21N3O B12624453 2-Cyclohexylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide CAS No. 918824-40-5

2-Cyclohexylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide

Cat. No.: B12624453
CAS No.: 918824-40-5
M. Wt: 259.35 g/mol
InChI Key: KUAVEWBTJSOUIT-UHFFFAOYSA-N
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Description

2-Cyclohexylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide is a compound that belongs to the class of hydrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide typically involves the reaction of cyclohexanone with 2,5-dimethylphenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and analysis can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

2-Cyclohexylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-cyclohexylidene)-N’-(2-nitro-phenyl)-hydrazine
  • N-(2,4-Dinitro-phenyl)-N’-(2-pyridin-2-yl-cyclohexylidene)-hydrazine
  • **N-(4-Nitro-

Properties

CAS No.

918824-40-5

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-(cyclohexylideneamino)-3-(2,5-dimethylphenyl)urea

InChI

InChI=1S/C15H21N3O/c1-11-8-9-12(2)14(10-11)16-15(19)18-17-13-6-4-3-5-7-13/h8-10H,3-7H2,1-2H3,(H2,16,18,19)

InChI Key

KUAVEWBTJSOUIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NN=C2CCCCC2

Origin of Product

United States

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